2-羟基-3-(甲硫基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

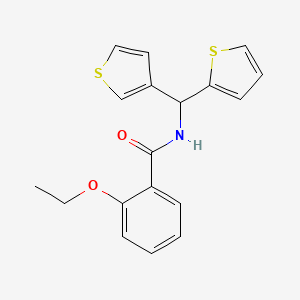

2-Hydroxy-3-(methylthio)benzoic acid is a compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a hydroxyl group and a methylthio group attached to the benzene ring. This compound is structurally related to other benzoic acid derivatives that have been studied for various properties, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions, as seen in the synthesis of a novel Schiff base ligand related to 2-hydroxy-3-(methylthio)benzoic acid . Another method for synthesizing hydroxy-methyl benzoic acid derivatives includes the use of acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . These methods highlight the versatility in the synthetic approaches for benzoic acid derivatives, which may be applicable to the synthesis of 2-hydroxy-3-(methylthio)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be determined using various spectroscopic techniques and theoretical calculations. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using density functional theory (DFT) . Similarly, the structural analysis of 2-(methylthio)benzoic acid was carried out using powder X-ray diffraction (PXRD) and DFT studies, revealing different crystal systems and space groups for ortho- and para-substituted derivatives .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a range of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of these compounds can also be explored through their coordination with metal ions, forming complexes with various geometries, as seen in the synthesis of metal (II) complexes with a Schiff base ligand derived from a benzoic acid derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. For example, the strength and type of intermolecular interactions, such as hydrogen bonds and π-π interactions, can influence the crystal packing and stability of these compounds . The electronic properties, such as the energy gap of HOMO-LUMO orbitals, can be affected by the position of substituents on the benzene ring, as demonstrated by DFT calculations . These properties are essential for understanding the behavior of 2-hydroxy-3-(methylthio)benzoic acid in various environments and for potential applications in different fields.

科学研究应用

抗菌活性

2-羟基-3-(甲硫基)苯甲酸衍生物因其抗菌特性而被探索。一项研究合成了 3-羟基苯甲酸的新型酯/杂化衍生物,测试了它们作为抗菌剂的潜力。这项研究表明,这些衍生物有可能作为新药候选物中的化疗药物 (Satpute, Gangan, & Shastri, 2018)。

金属配合物和配位聚合物

该化合物已用于合成金属配合物和配位聚合物,展示了荧光发射和作为气体传感器的潜力等有趣特性。例如,一项涉及 (E)-4-羟基-3-((喹啉-8-亚氨基)甲基)苯甲酸的研究合成了离散的分子配合物和与钴、铜和锌的配位聚合物,突出了它们的结构和功能特性 (Rad et al., 2016)。

聚合物掺杂

对苯甲酸及其衍生物(包括 2-羟基苯甲酸)掺杂的聚苯胺的研究在先进技术领域显示出有希望的结果。这些化合物改变了聚苯胺的性质,影响了它的导电性和热稳定性 (Amarnath & Palaniappan, 2005)。

天然产物的生物合成

与 2-羟基-3-(甲硫基)苯甲酸相关的 3,5-AHBA 衍生天然产物的生物合成一直是研究的主题。这些化合物是一系列重要天然产物(包括安萨霉素和丝裂霉素)的前体,表明它们与生化途径有关 (Kang, Shen, & Bai, 2012)。

晶体结构分析

对相关苯甲酸衍生物的晶体结构的研究提供了对分子构型和分子间相互作用的见解,有助于我们了解分子结构和潜在应用 (Suchetan et al., 2016)。

金属配合物的合成

与 2-羟基苯甲酸衍生物的金属配合物的合成是一个感兴趣的领域,特别是在了解它们的结构和在 DNA 结合和生物活性等领域的潜在应用 (Singh, Singh, & Singh, 2014)。

缓蚀

在材料科学领域,2-羟基-3-(甲硫基)苯甲酸衍生物已被研究作为缓蚀剂的作用。它们在酸性环境中保护钢铁等金属的功效已被证明,这对于工业应用很有价值 (Arrousse et al., 2021)。

抗真菌活性

2-羟基苯甲酸的衍生物因其抗真菌特性而被研究,为开发新的抗菌剂做出了贡献 (Patel & Patel, 2010)。

安全和危害

作用机制

Target of Action

Benzoic acid derivatives, including 2-hydroxy-3-(methylthio)benzoic acid, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

2-Hydroxy-3-(methylthio)benzoic acid, like other phenolic compounds, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds. The compound may also affect other biochemical pathways, leading to downstream effects on various physiological processes.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process could potentially influence the bioavailability of 2-Hydroxy-3-(methylthio)benzoic acid.

Result of Action

It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Hydroxy-3-(methylthio)benzoic acid. For instance, the compound is typically stored at room temperature , suggesting that higher temperatures might affect its stability.

属性

IUPAC Name |

2-hydroxy-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMFKCHBWZNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2507192.png)